![molecular formula C14H19NO5S B5867540 1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Overview
Description
1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, also known as Meclofenamic acid (MFA), is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. MFA is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. MFA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators.
Mechanism of Action
MFA works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting the production of prostaglandins, MFA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
MFA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. MFA has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes. In addition, MFA has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation.
Advantages and Limitations for Lab Experiments
MFA has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in the inflammatory response. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on MFA. One area of research is the development of more selective COX inhibitors that do not have off-target effects. Another area of research is the development of MFA derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, MFA could be studied in combination with other drugs to determine if it has synergistic effects in the treatment of inflammatory conditions or cancer.
Scientific Research Applications
MFA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. MFA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
1-[(4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-11-5-7-12(8-6-11)21(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNONOLVCUFWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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